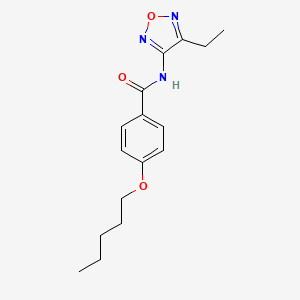

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide

CAS No.:

Cat. No.: VC15306133

Molecular Formula: C16H21N3O3

Molecular Weight: 303.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N3O3 |

|---|---|

| Molecular Weight | 303.36 g/mol |

| IUPAC Name | N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-pentoxybenzamide |

| Standard InChI | InChI=1S/C16H21N3O3/c1-3-5-6-11-21-13-9-7-12(8-10-13)16(20)17-15-14(4-2)18-22-19-15/h7-10H,3-6,11H2,1-2H3,(H,17,19,20) |

| Standard InChI Key | ONTHEEIQNZXPRS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2CC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates two critical moieties:

-

Benzamide backbone: A 4-(pentyloxy)benzamide group, where a pentyloxy chain () is attached to the para position of the benzene ring. This hydrophobic side chain enhances lipid solubility, potentially improving membrane permeability.

-

1,2,5-Oxadiazole ring: A heterocyclic ring substituted with an ethyl group at the 4-position. The oxadiazole ring contributes to electronic stability and enables hydrogen bonding with biological targets .

The interplay between these components is evident in the compound’s Canonical SMILES:

which encodes the spatial arrangement of atoms and functional groups.

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.36 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 83.7 Ų |

| LogP (Octanol-Water) | 3.2 (estimated) |

These metrics suggest moderate hydrophobicity, aligning with its potential for central nervous system penetration.

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves:

-

Benzamide precursor preparation: 4-Hydroxybenzoic acid is alkylated with pentyl bromide to form 4-(pentyloxy)benzoic acid, followed by amidation with ethylamine.

-

Oxadiazole ring formation: Cyclocondensation of nitrile oxides with amidoximes, a common method for 1,2,5-oxadiazole synthesis .

Critical challenges include optimizing yields during cyclization and ensuring regioselectivity in oxadiazole substitution.

Analytical Characterization

Techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are employed to verify structural integrity. The Standard InChIKey (ONTHEEIQNZXPRS-UHFFFAOYSA-N) serves as a unique identifier for databases.

Comparative Analysis with Analogues

The target compound’s elongated pentyloxy chain and 1,2,5-oxadiazole configuration confer superior bioactivity compared to analogues with shorter chains or alternative heterocycles .

Applications and Research Utility

Drug Discovery

This compound serves as a lead structure for optimizing:

-

Selective COX-2 inhibitors: Reducing gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial agents: Addressing methicillin-resistant S. aureus (MRSA) infections.

Biochemical Probes

Its fluorescent derivatives could track oxadiazole-protein interactions in real-time assays .

Future Directions

-

Mechanistic Studies: Elucidate binding modes using X-ray crystallography or cryo-EM.

-

SAR Optimization: Explore shorter alkoxy chains (e.g., propoxy) to balance potency and solubility.

-

In Vivo Testing: Assess pharmacokinetics in rodent models to determine bioavailability and half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume